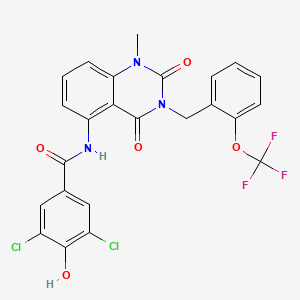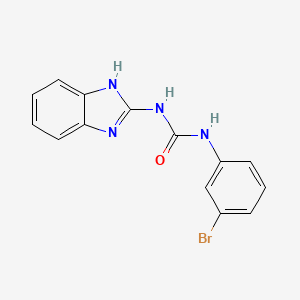
1-(1H-benzimidazol-2-yl)-3-(3-bromophenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1H-benzimidazol-2-yl)-3-(3-bromophenyl)urea is a chemical compound that belongs to the class of benzimidazole derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of both benzimidazole and bromophenyl groups in its structure imparts unique chemical and physical properties, making it a valuable subject for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-benzimidazol-2-yl)-3-(3-bromophenyl)urea typically involves the reaction of 2-aminobenzimidazole with 3-bromophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
1-(1H-benzimidazol-2-yl)-3-(3-bromophenyl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.
Major Products
Oxidation: Formation of benzimidazole derivatives with oxidized side chains.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups replacing the bromine atom.
科学研究应用
1-(1H-benzimidazol-2-yl)-3-(3-bromophenyl)urea has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, antimicrobial agent, and enzyme inhibitor.
Materials Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Industrial Chemistry: The compound can be utilized as a catalyst in various chemical reactions and as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of 1-(1H-benzimidazol-2-yl)-3-(3-bromophenyl)urea involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes in cancer cells or microorganisms. The benzimidazole moiety is known to interact with DNA and proteins, while the bromophenyl group can enhance the compound’s binding affinity and specificity.
相似化合物的比较
1-(1H-benzimidazol-2-yl)-3-(3-bromophenyl)urea can be compared with other benzimidazole derivatives such as:
1-(1H-benzimidazol-2-yl)-3-phenylurea: Lacks the bromine atom, resulting in different chemical and biological properties.
1-(1H-benzimidazol-2-yl)-3-(4-bromophenyl)urea: The bromine atom is positioned differently, which can affect the compound’s reactivity and interactions.
1-(1H-benzimidazol-2-yl)-3-(3-chlorophenyl)urea: The chlorine atom can impart different electronic and steric effects compared to the bromine atom.
The unique combination of the benzimidazole and 3-bromophenyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
属性
分子式 |
C14H11BrN4O |
|---|---|
分子量 |
331.17 g/mol |
IUPAC 名称 |
1-(1H-benzimidazol-2-yl)-3-(3-bromophenyl)urea |
InChI |
InChI=1S/C14H11BrN4O/c15-9-4-3-5-10(8-9)16-14(20)19-13-17-11-6-1-2-7-12(11)18-13/h1-8H,(H3,16,17,18,19,20) |
InChI 键 |
KBSKAIKFLIAYFA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)NC(=N2)NC(=O)NC3=CC(=CC=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



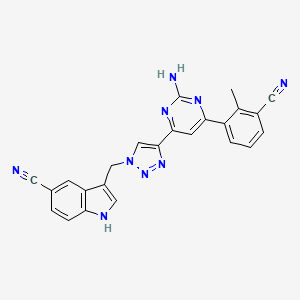
![(E)-3-[4-[(E)-3-[4-(4,5-dihydro-1H-imidazol-2-yl)anilino]-3-oxo(2,3-13C2)prop-1-enyl]phenyl]-N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl](1,2-13C2)prop-2-enamide;dihydrochloride](/img/structure/B15137325.png)
![trisodium;7-[[2-(carbamoylamino)-4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]phenyl]diazenyl]naphthalene-1,3,6-trisulfonate](/img/structure/B15137327.png)
![N-[1-[[2,4-bis(trifluoromethyl)phenyl]methyl]-2,3-dihydroindol-5-yl]cyclohexanesulfonamide](/img/structure/B15137351.png)

![2-[3,5-dicyano-6-(dimethylamino)-4-ethylpyridin-2-yl]sulfanyl-2-phenylacetamide](/img/structure/B15137358.png)

![(3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-3-[[3-[5-[[(3S,4S)-4-[(3,4-dimethoxyphenyl)methyl]-2-oxooxolan-3-yl]methyl]-2-hydroxy-3-methoxyphenyl]-4-hydroxy-5-methoxyphenyl]methyl]oxolan-2-one](/img/structure/B15137363.png)
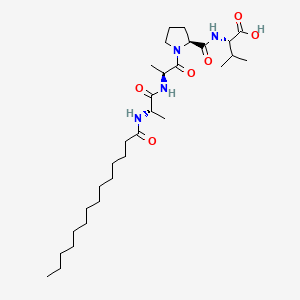
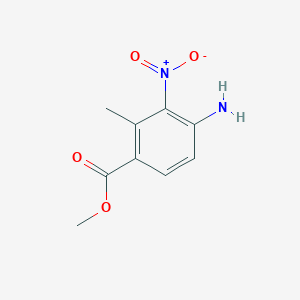

![2-(4-fluorophenyl)-5-[5-[[1,1,1,3,3,3-hexadeuterio-2-(1,2,4-oxadiazol-3-yl)propan-2-yl]carbamoyl]-6-(trideuteriomethoxy)pyridin-3-yl]-N-methyl-6-(3,3,3-trifluoropropyl)furo[2,3-b]pyridine-3-carboxamide](/img/structure/B15137393.png)
